N-Methylleukotriene C4
Beschreibung
N-Methylleukotriene C4 (CAS: 131391-65-6) is a methylated derivative of leukotriene C4 (LTC4), a lipid mediator derived from arachidonic acid metabolism. It is classified as a slow-reacting substance of anaphylaxis (SRS-A), playing a critical role in inflammatory and hypersensitivity responses, particularly in asthma . Structurally, it belongs to the cysteinyl leukotriene family, characterized by a conjugated triene structure, a cysteine-containing side chain, and a methyl group substitution at the nitrogen atom. Its molecular formula is C30H47N9P9S (molecular weight: 625.782) .
Key characteristics include:
Eigenschaften
CAS-Nummer |
131391-65-6 |
|---|---|
Molekularformel |
C31H49N3O9S |
Molekulargewicht |
639.8 |
InChI-Schlüssel |
FPLBRCJNODNRQZ-LZHUJPGBSA-N |
Aussehen |
Assay:≥97%A solution in ethanol |
Synonyme |
N-methyl LTC4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Enzymatic Conjugation with Modified Glutathione
The biosynthesis of LTC4 involves LTC4 synthase-mediated conjugation of leukotriene A4 (LTA4) with glutathione (γ-Glu-Cys-Gly). For N-methyl LTC4, this process likely substitutes glutathione with a synthetic analog, N-methylglycine (sarcosine) , to form γ-Glu-Cys-NMeGly. Enzymatic catalysis by LTC4 synthase would then link this modified tripeptide to LTA4.
Key Considerations:
Semi-Synthetic Methylation of LTC4
An alternative route involves post-synthetic methylation of preformed LTC4:
-
Selective Amine Protection : The glycine amine is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired alkylation.
-
Methylation : Treatment with methyl iodide (CH3I) in the presence of a base (e.g., triethylamine) introduces the N-methyl group.
-
Deprotection : Acidic cleavage (e.g., trifluoroacetic acid) removes Boc groups, yielding N-methyl LTC4.
Challenges:
-
Regioselectivity : Ensuring methylation occurs exclusively at the glycine amine requires stringent reaction control.
-
Yield Optimization : Multi-step processes may reduce overall yield, necessitating chromatographic purification.
Solubility and Formulation Considerations
Successful preparation requires careful solvent selection and stock solution management, as outlined below:
Table 1: Solubility Profile of this compound
| Solvent | Solubility (mg/ml) | Storage Recommendations |
|---|---|---|
| Dimethylformamide (DMF) | 50 | -20°C, ≤1 month |
| Dimethyl sulfoxide (DMSO) | 50 | -80°C, ≤6 months |
| Ethanol | 1 | -20°C, avoid repeated freeze-thaw |
| PBS (pH 7.2) | 0.1 | Use immediately; ≤24 hours |
Critical Notes:
-
Aqueous Stability : PBS solutions degrade rapidly, necessitating fresh preparation for biological assays.
-
Organic Solvent Residues : Residual DMSO or ethanol >0.1% may confound in vitro results.
Purification and Quality Control
Chromatographic Techniques
Analytical Validation
-
Mass Spectrometry : Confirms molecular weight (639.8 Da) and methylation site via fragmentation patterns.
-
Bioactivity Assays : EC50 values (122 nM at human CysLT2 receptor) verify functional integrity.
Scale-Up Challenges and Industrial Production
Cost Drivers
Analyse Chemischer Reaktionen
Types of Reactions: N-Methylleukotriene C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Precursor leukotriene forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methylleukotriene C4 has a wide range of applications in scientific research:
Chemistry: It is used as a stable analog for studying leukotriene pathways and interactions.
Biology: It helps in understanding the role of leukotrienes in cellular signaling and inflammation.
Medicine: It is used in research on inflammatory diseases, asthma, and allergic reactions.
Industry: It serves as a reference compound in the development of leukotriene receptor antagonists and other therapeutic agents
Wirkmechanismus
N-Methylleukotriene C4 exerts its effects by binding to cysteinyl leukotriene receptors, specifically CysLT1 and CysLT2 receptors. This binding triggers a cascade of intracellular signaling pathways, including the activation of mitogen-activated protein kinases, phosphatidylinositol 3-kinase/protein kinase B, and nuclear factor-kappa B. These pathways lead to various physiological responses such as smooth muscle contraction, increased vascular permeability, and mucus secretion .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Leukotriene C4 (LTC4)
- Structure : Shares the core structure of N-Methyl-LTC4 but lacks the methyl group on the nitrogen.
- Function : Primary agonist in asthma, with higher receptor-binding affinity than its methylated derivative.
- Source : Isolated from human polymorphonuclear leukocytes and mastocytoma cells .
Leukotriene C2 (LTC2)
- Structure : Shorter carbon chain in the fatty acid moiety compared to LTC3.
- Function : Less potent bronchoconstrictor but still contributes to inflammatory responses.
11-trans-Leukotriene C4
Functional Analogues
Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4)
- Structure : Sequential metabolites of LTC4, formed by enzymatic removal of glutamate (LTD4) and glycine (LTE4).
- Function : LTD4 exhibits comparable bronchoconstrictive activity to LTC4, while LTE4 is less potent but longer-lasting.
N-Methylleukotriene E4
- Structure : Methylated derivative of LTE4.
- Function : Hypothesized to exhibit altered receptor interaction due to methylation, though detailed studies are lacking.
Data Table: Comparative Analysis of Key Leukotrienes
Research Findings and Mechanistic Insights
- Receptor Binding : Methylation at the nitrogen reduces binding affinity to cysteinyl leukotriene receptors (CysLT1/CysLT2), making N-Methyl-LTC4 less potent than LTC4 in bronchoconstriction assays .
- Pathological Role: Elevated levels of methylated leukotrienes are implicated in severe asthma phenotypes, suggesting a role in therapy-resistant inflammation.
Limitations and Contradictions in Evidence
- The provided evidence lacks comparative pharmacokinetic data (e.g., half-life, clearance) between N-Methyl-LTC4 and other leukotrienes.
- No studies directly compare the inflammatory potency of N-Methyl-LTC4 with LTD4 or LTE4 in human models.
Biologische Aktivität
N-Methylleukotriene C4 (NMLTC4) is a synthetic analog of leukotriene C4 (LTC4), a potent inflammatory mediator involved in various physiological processes. This compound has garnered attention due to its unique biological activities, particularly its receptor interactions and effects on smooth muscle contraction. This article explores the biological activity of NMLTC4, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its resistance to metabolic degradation, which distinguishes it from LTC4. It is synthesized through the conjugation of glutathione to leukotriene A4 (LTA4) and is primarily produced by immune cells such as neutrophils, macrophages, and mast cells .
Structural Information
- Molecular Formula : C31H49N3O9S
- Molecular Weight : 639.8 g/mol
- Purity : ≥97%
- Solubility : Soluble in DMSO and dimethyl formamide; approximately 100 µg/ml in PBS at pH 7.2 .
Receptor Interaction
NMLTC4 acts as a potent and selective agonist for the cysteinyl leukotriene type 2 receptor (CysLT2R). It exhibits an EC50 value of 122 nM at human CysLT2 receptors while showing significantly lower potency (>2000 nM) at CysLT1 receptors . This selectivity makes NMLTC4 a valuable tool for studying the physiological roles of CysLT2R.
Table 1: Receptor Binding Affinity of NMLTC4
| Receptor Type | EC50 Value (nM) |
|---|---|
| Human CysLT2 | 122 |
| Human CysLT1 | >2000 |
Smooth Muscle Contraction
NMLTC4 exhibits potent smooth muscle contracting activity similar to LTC4. Studies have demonstrated that NMLTC4 induces vascular leakage in mice that overexpress human CysLT2R but not in knockout models lacking this receptor, indicating its role in modulating vascular permeability and smooth muscle tone .
Case Study: Vascular Effects in Animal Models
In a study involving bullfrogs, NMLTC4 was shown to induce hypotensive effects, suggesting the presence of receptors that preferentially bind LTC4. The hypotensive response was antagonized by Ro 23-3544, indicating that NMLTC4's effects are mediated through specific receptor interactions rather than through non-specific pathways .
Itch Induction and Inflammatory Response
Recent research has highlighted the role of NMLTC4 in inducing itch responses. Injections of NMLTC4 into animal models resulted in significant scratching behaviors, while its metabolite LTE4 did not induce similar responses. This suggests that NMLTC4 may play a critical role in pruritus associated with inflammatory conditions .
Table 2: Summary of Key Findings on NMLTC4
Q & A
Q. What criteria determine whether a study on this compound warrants supplemental data submission?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
